molecular formula C19H13Cl2N3O2 B10977366 N,N'-pyridine-2,6-diylbis(2-chlorobenzamide)

N,N'-pyridine-2,6-diylbis(2-chlorobenzamide)

Cat. No.: B10977366
M. Wt: 386.2 g/mol
InChI Key: UTDQZFJWMYRHGM-UHFFFAOYSA-N
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Description

2-CHLORO-N-[6-(2-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorinated benzamide and pyridine moieties, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[6-(2-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 6-amino-2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[6-(2-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-CHLORO-N-[6-(2-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[6-(2-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-N-[6-(2-CHLOROBENZAMIDO)PYRIDIN-2-YL]BENZAMIDE is unique due to its specific arrangement of chlorinated benzamide and pyridine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

2-chloro-N-[6-[(2-chlorobenzoyl)amino]pyridin-2-yl]benzamide

InChI

InChI=1S/C19H13Cl2N3O2/c20-14-8-3-1-6-12(14)18(25)23-16-10-5-11-17(22-16)24-19(26)13-7-2-4-9-15(13)21/h1-11H,(H2,22,23,24,25,26)

InChI Key

UTDQZFJWMYRHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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